N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide is a synthetic amide derivative featuring a bithiophene moiety and a 2-bromophenyl group. The bromine atom at the ortho position of the phenyl group may influence steric and electronic interactions, while the bithiophene unit could enhance π-π stacking in polymeric or bioactive contexts .
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2S2/c20-14-5-2-1-4-13(14)7-10-19(23)21-12-15(22)16-8-9-18(25-16)17-6-3-11-24-17/h1-6,8-9,11,15,22H,7,10,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZRYUDUHZBDSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic potential, supported by data tables and relevant case studies.
1. Structural Overview
The compound features several key structural components:
- Bithiophene Moiety : This conjugated system allows for π-π stacking interactions with biological molecules, enhancing its biological activity.
- Hydroxyethyl Group : Facilitates hydrogen bonding, which may influence the compound's solubility and interaction with targets.
- Propanamide Linkage : This functional group is critical for the compound's stability and biological activity.
2. Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Bithiophene : Synthesized via a Suzuki-Miyaura coupling reaction.
- Introduction of Hydroxyethyl Group : Achieved through nucleophilic substitution reactions.
- Amide Bond Formation : The final step involves reacting the hydroxyethyl-bithiophene intermediate with 3-(2-bromophenyl)propanoyl chloride in the presence of a base.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit selective toxicity against cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells. The bithiophene moiety may enhance cellular uptake and target specificity.
- Anti-inflammatory Properties : Research suggests that similar compounds can modulate inflammatory pathways, potentially reducing cytokine release.
3.2 Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
4. Therapeutic Potential
The therapeutic potential of this compound can be summarized as follows:
- Anticancer Therapeutics : Due to its selective toxicity towards cancer cells, it may serve as a lead compound for developing new anticancer drugs.
- Anti-inflammatory Agents : Its ability to modulate inflammatory responses suggests potential applications in treating inflammatory diseases.
5. Conclusion
This compound exhibits promising biological activities due to its unique structural features and interaction mechanisms. Further research is warranted to fully elucidate its therapeutic potential and establish its efficacy in clinical settings.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Amides
Key Observations :
- Bithiophene vs. Benzothiophene : The bithiophene unit in the target compound enables extended π-conjugation compared to the benzothiophene analog (), which may improve charge transport in materials science applications .
- Bromophenyl vs. Other Aromatic Groups: The 2-bromophenyl group increases molecular weight and lipophilicity (logP ~3.5 estimated) relative to compounds with non-halogenated aromatics (e.g., 5a in ). This could enhance membrane permeability in bioactive contexts .
- Hydroxyethyl Linker : The hydroxyethyl group introduces hydrogen-bonding capability, contrasting with simpler alkyl chains (e.g., butyramide in 5a) or rigid linkers (e.g., indole-ethyl in ) .
Bioactivity Considerations
- Anti-Inflammatory Potential: Amides with halogenated or methoxylated aromatics (e.g., compound 4 in , IC₅₀ <17 μM) show significant anti-inflammatory activity. The 2-bromophenyl group in the target compound may similarly modulate inflammatory pathways .
- Heterocyclic Influence : Thiazole- or benzothiazole-containing amides () exhibit pesticidal or antimicrobial activity, suggesting that the target’s bithiophene could be tailored for analogous applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
